molecular formula C18H20BrNO2 B3352045 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide CAS No. 415920-95-5

1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide

Cat. No.: B3352045
CAS No.: 415920-95-5
M. Wt: 362.3 g/mol
InChI Key: ZNYDBNQPCPPJOV-UHFFFAOYSA-N
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Description

1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide is a complex organic compound with a molecular formula of C18H20NO2Br. It belongs to the class of benz[e]indolium compounds, which are known for their diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Condensation Reaction: This involves the reaction of 1H-benz[e]indole with 2-carboxyethyl bromide under specific conditions, such as the presence of a strong base and a suitable solvent.

  • Substitution Reaction: Another method involves the substitution of a suitable leaving group in a precursor molecule with a bromide ion.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high yield and purity. The process involves the use of reactors, temperature control, and purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions are common, where different substituents can replace the bromide ion.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Derivatives with carboxylic acid groups or other oxidized functional groups.

  • Reduction Products: Reduced forms of the compound with different structural features.

  • Substitution Products: Compounds with different substituents replacing the bromide ion.

Scientific Research Applications

1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide has several applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with biological molecules, such as enzymes and receptors, to modulate their activity. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:

  • 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1-dimethyl-

  • 1H-Benz[e]indolium, 3-(2-carboxyethyl)-2,2,2-trimethyl-

  • 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl- chloride

These compounds share similar structural frameworks but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

3-(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)propanoic acid;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2.BrH/c1-12-18(2,3)17-14-7-5-4-6-13(14)8-9-15(17)19(12)11-10-16(20)21;/h4-9H,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYDBNQPCPPJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCC(=O)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450661
Record name 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415920-95-5
Record name 1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide
Reactant of Route 2
1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide
Reactant of Route 3
1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide
Reactant of Route 4
1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide
Reactant of Route 5
1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide
Reactant of Route 6
1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide

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